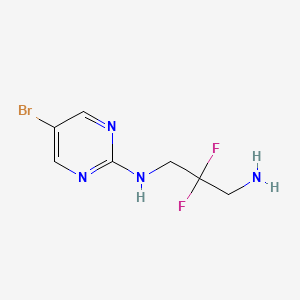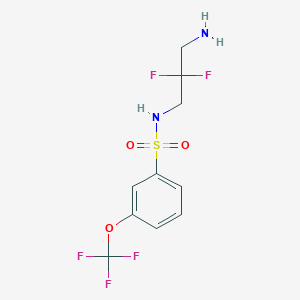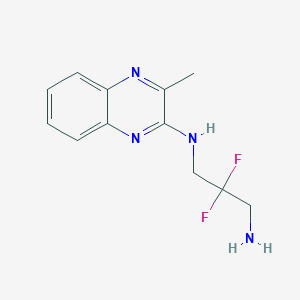
N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and two fluorine atoms on the propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the difluoropropane-1,3-diamine group. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium complexes for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog with a bromine atom at the 5-position of the pyrimidine ring.
N-(5-Bromopyrimidin-2-yl)acetamide: Another derivative with an acetamide group instead of the difluoropropane-1,3-diamine moiety.
Uniqueness
N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N4/c8-5-1-12-6(13-2-5)14-4-7(9,10)3-11/h1-2H,3-4,11H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUZOSIKUXCIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(CN)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)




![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
